N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine

Lipophilicity Drug-likeness Lead optimization

Optimize your CCR5 antagonist or FXR modulator SAR without disrupting established screening cascades. Generic 4-aminopyrazole analogs introduce uncontrolled shifts in lipophilicity (ΔXLogP3 up to 2.4 units) that undermine reproducibility. This N1-ethyl, N4-cyclopentyl building block (MW 179.26, XLogP3 1.8, TPSA 29.9 Ų) provides the exact physicochemical profile required. - Bridges the lipophilicity gap between N1-methyl (XLogP3 1.5) and N4-cyclohexyl (XLogP3 2.3) analogs for matched-pair analysis. - Falls within exemplified Markush space of US 20110237628 (FXR modulators) and the Roche CCR5 sub-series by Rotstein et al. (2010). - Free N4 secondary amine enables direct use in parallel amide coupling, reductive amination, or urea library synthesis.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13259970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-1-ethyl-1H-pyrazol-4-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)NC2CCCC2
InChIInChI=1S/C10H17N3/c1-2-13-8-10(7-11-13)12-9-5-3-4-6-9/h7-9,12H,2-6H2,1H3
InChIKeyKRCJGPZAHKTMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-1-ethyl-1H-pyrazol-4-amine (CAS 1155578-01-0): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


N-Cyclopentyl-1-ethyl-1H-pyrazol-4-amine is a disubstituted 4-aminopyrazole building block (C₁₀H₁₇N₃, MW 179.26 g/mol) featuring an N1-ethyl group and an N4-cyclopentylamino substituent [1]. Its computed XLogP3 of 1.8 and topological polar surface area (TPSA) of 29.9 Ų place it within favorable drug-like physicochemical space [1]. The compound is commercially available at ≥95% purity from multiple suppliers and falls within the generic Markush structures of patent families targeting CCR5 antagonism and FXR modulation, indicating its relevance as a screening intermediate or scaffold-hopping fragment in medicinal chemistry programs [2][3].

1
GPCR & nuclear receptor SAR workflows: N4-cyclopentyl-4-aminopyrazole scaffold aligns with CCR5 antagonist and FXR modulator lead optimization campaigns.
2
Intermediate lipophilicity & low TPSA: Computed profile supports membrane permeability screening; cyclopentyl group offers constrained cycloalkyl environment distinct from cyclohexyl or acyclic analogs.
3
Commercial building block grade: Available as a research intermediate for parallel synthesis and fragment library construction; no biological activity data provided for this specific compound.

Why Generic Substitution of N-Cyclopentyl-1-ethyl-1H-pyrazol-4-amine With In-Class Pyrazole Amines Risks Physicochemical Mismatch and Altered Target Engagement


Within the 4-aminopyrazole building block class, small structural changes at the N1 and N4 positions produce substantial shifts in lipophilicity (ΔXLogP3 up to 2.4 units) and hydrogen-bonding capacity (ΔTPSA up to 13.9 Ų) that cannot be compensated by simple molar equivalence [1][2]. The N1-ethyl group differentiates this compound from N1-methyl analogs by contributing an additional −CH₂− unit of lipophilicity without altering TPSA, while the N4-cyclopentyl group provides a conformationally constrained cycloalkyl environment distinct from both unsubstituted 4-amino and N4-cyclohexyl variants [1]. These differences directly affect membrane permeability, metabolic stability, and receptor binding pose in lead optimization campaigns targeting GPCRs such as CCR5 and nuclear receptors such as FXR, where even modest logP shifts correlate with altered in vitro potency [3][4]. Substituting a generic 4-aminopyrazole analog without matching these specific N1/N4 substitution patterns therefore risks undermining SAR continuity and reproducibility in established screening cascades.

Lipophilicity shift N1-methyl analogs reduce XLogP3 by ~0.3 units; N4-cyclohexyl variants increase it by ~0.5 units. Even modest logP differences may alter membrane permeability and SAR continuity in established cascades.
TPSA mismatch Unsubstituted 4-aminopyrazole parent has TPSA 43.8 Ų vs. 29.9 Ų for N4-cyclopentyl derivatives. The 13.9 Ų gap can shift blood–brain barrier permeability predictions and oral absorption classification.
Conformational constraint Replacing N4-cyclopentyl with cyclohexyl, acyclic alkyl, or unsubstituted amine may alter receptor binding pose; patent chemical space around CCR5 and FXR also differentiates these substitution patterns.

Quantitative Differentiation Evidence for N-Cyclopentyl-1-ethyl-1H-pyrazol-4-amine Versus Closest Structural Analogs


XLogP3 Lipophilicity: Intermediate Value of 1.8 Distinguishes Target from N1-Methyl (1.5) and N4-Cyclohexyl (2.3) Analogs

The target compound N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine has a computed XLogP3 of 1.8, which is 0.3 log units higher than its N1-methyl analog (N-cyclopentyl-1-methyl-1H-pyrazol-4-amine, XLogP3 = 1.5) and 0.5 log units lower than its N4-cyclohexyl analog (N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine, XLogP3 = 2.3) [1]. This positions the compound in an intermediate lipophilicity range that balances membrane permeability against aqueous solubility within the commonly targeted drug-like logP window of 1–3. The 2.9 log unit difference relative to the unsubstituted parent 1-ethyl-1H-pyrazol-4-amine (XLogP3 = −0.1) underscores the critical contribution of the N4-cyclopentyl group to overall hydrophobicity [1]. Note: values are computed, not experimentally measured; no direct head-to-head experimental logP/logD data were identified for this compound series.

XLogP3 lipophilicity
Computed only
Target: 1.8
N1-methyl analog: 1.5
N4-cyclohexyl analog: 2.3
Unsubstituted parent: -0.1
May support selection when intermediate logP is required; 0.3–0.5 log unit differences are meaningful for permeability ranking.
No experimental logP/logD data available.
Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area: Target and N4-Substituted Analogs Share TPSA of 29.9 Ų, Lower Than Unsubstituted Parent (43.8 Ų)

The target compound shares a TPSA of 29.9 Ų with both the N1-methyl analog (N-cyclopentyl-1-methyl-1H-pyrazol-4-amine) and the N4-cyclohexyl analog (N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine), indicating that N4-cyclopentyl or N4-cyclohexyl substitution masks the primary amine and reduces polar surface area equivalently [1]. In contrast, the unsubstituted 4-amino parent (1-ethyl-1H-pyrazol-4-amine) has a TPSA of 43.8 Ų, a 13.9 Ų increase attributable to the additional hydrogen-bond donor capacity of the free −NH₂ group [1]. A TPSA below 60 Ų is generally associated with favorable oral absorption; values below 30 Ų are predictive of blood–brain barrier penetration potential. The target's TPSA of 29.9 Ų therefore places it in a permeability-favorable range distinct from the unsubstituted parent. Note: these are computed values; experimental PAMPA or Caco-2 permeability data were not identified for this specific compound.

TPSA comparison
Computed only
Target & N4-substituted analogs: 29.9 Ų
Unsubstituted parent: 43.8 Ų
N4 substitution reduces polar surface area; TPSA below 30 Ų favors permeability and potential BBB penetration in screening models.
Experimental PAMPA or Caco-2 data not identified.
Membrane permeability BBB penetration Oral bioavailability

Molecular Weight and Rotatable Bond Count: Target Occupies a Physicochemical Middle Ground Between Methyl and Cyclohexyl Analogs

The target compound (MW 179.26 g/mol, 3 rotatable bonds) sits between the N1-methyl analog (MW 165.24, 2 rotatable bonds) and the N4-cyclohexyl analog (MW 193.29, 3 rotatable bonds) on both molecular weight and rotatable bond count [1]. Compared to the unsubstituted parent (MW 111.15, 1 rotatable bond), the target adds 68.1 g/mol and 2 rotatable bonds [1]. The target's heavy atom count of 13 is intermediate between the methyl analog (12) and cyclohexyl analog (14) [1]. These differences are modest but meaningful in fragment-based drug discovery, where ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) are highly sensitive to small changes in molecular size. Note: no experimental binding or potency data were identified for this specific compound; the procurement relevance of MW differences must be interpreted in the context of the user's specific screening cascade.

MW & rotatable bonds
Computed property
MW 179.26 g/mol
3 rotatable bonds
13 heavy atoms
Intermediate size between methyl (165.24) and cyclohexyl (193.29) analogs supports fragment-based library design.
No binding or potency data available; ligand efficiency interpretation requires user cascade.
Fragment-based drug discovery Ligand efficiency Building block selection

Patent-Defined Chemical Space: Target Falls Within Markush Claims of FXR Modulator and CCR5 Antagonist Patent Families

The N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine scaffold maps onto the generic Markush structures disclosed in US Patent Application 20110237628 (cyclopentyl- and cycloheptylpyrazoles as FXR modulators) where R2 encompasses ethyl and R3 encompasses cyclopentyl [1]. A separate patent family (US 6593346) claims N-cyclopentyl modulators of chemokine receptor activity (CCR-5/CCR-3) with structural elements consistent with the target compound's substitution pattern [2]. Additionally, the Bioorg. Med. Chem. Lett. publication by Rotstein et al. (2010) demonstrated that the introduction of N-substituted pyrazoles into a CCR5 antagonist series substantially increased antiviral activity, establishing the broader relevance of this substitution motif [3]. The compound was also noted in preliminary pharmacological screening as a potential CCR5 antagonist [4]. These patent and literature connections differentiate the target from analogs lacking the specific N1-ethyl/N4-cyclopentyl combination, which may fall outside the claimed or exemplified chemical space of these therapeutic programs. Note: this is class-level inference based on Markush structure matching; the target compound itself has not been individually exemplified with quantitative IC₅₀ or Ki data in these disclosures.

Patent chemical space
Class-level inference
Matches Markush of FXR (US20110237628) and CCR5 (US6593346) patents; cited in CCR5 antagonist screening.
Scaffold has reported research precedent but no individual IC₅₀/Ki; selection supports patent-space alignment review.
Class-level mapping only; no quantitative activity data for this compound.
FXR modulator CCR5 antagonist Patent landscape Freedom to operate

Procurement-Matched Application Scenarios for N-Cyclopentyl-1-ethyl-1H-pyrazol-4-amine Based on Differentiated Physicochemical and Patent Evidence


Scaffold-Hopping Fragment for CCR5 Antagonist Lead Optimization Requiring Intermediate Lipophilicity

Teams optimizing CCR5 antagonists based on the Roche sub-series described by Rotstein et al. (2010) [1] should procure this compound when the SAR objective is to introduce an N4-cyclopentyl-4-aminopyrazole fragment with an XLogP3 of 1.8—intermediate between the more polar N1-methyl analog (XLogP3 1.5) and the more lipophilic N4-cyclohexyl variant (XLogP3 2.3) [2]. The TPSA of 29.9 Ų supports membrane permeability while the cyclopentyl group offers a conformationally constrained cycloalkyl environment distinct from the cyclohexyl analog, potentially affecting receptor binding pose. This compound serves as a direct input for parallel chemistry or library enumeration in antiviral programs targeting CCR5-mediated HIV entry.

FXR Modulator Fragment Library Construction Exploiting Cyclopentyl-Specific Patent Space

The compound falls within the Markush claims of US Patent Application 20110237628, which specifically claims cyclopentyl- and cycloheptylpyrazole FXR modulators with ethyl as an allowed R2 substituent [3]. Procuring this compound enables construction of FXR-focused fragment or screening libraries that stay within exemplified patent chemical space, whereas the N4-cyclohexyl analog (XLogP3 2.3) may be less preferred for oral FXR programs where lower lipophilicity correlates with reduced bile acid promiscuity. The computed XLogP3 of 1.8 aligns with lead-like properties for nuclear receptor targets.

Physicochemical Comparator in 4-Aminopyrazole Building Block LogP/TPSA Calibration Studies

The target compound serves as a well-defined reference point in a matched-pair series for calibrating computational logP and TPSA predictions against experimental measurements. With the N1-methyl analog (XLogP3 1.5), unsubstituted parent (XLogP3 −0.1), and N4-cyclohexyl analog (XLogP3 2.3) available as comparators, the target provides a critical intermediate data point [2]. This four-compound set enables assessment of the incremental lipophilicity contribution of an N4-cyclopentyl group (+2.9 log units relative to the unsubstituted parent) and the N1-methyl-to-ethyl homologation (+0.3 log units), supporting QSPR model refinement for heterocyclic amine building blocks.

General 4-Aminopyrazole Intermediate for Parallel Synthesis and Late-Stage Functionalization

With a free secondary amine at the N4 position, a molecular weight of 179.26 g/mol, and commercial availability at ≥95% purity , this compound is suitable as a core intermediate for parallel amide coupling, reductive amination, or urea formation in medium-throughput library synthesis. The cyclopentyl group provides steric differentiation from acyclic N-alkyl analogs without the excessive lipophilicity penalty of the N4-cyclohexyl variant (ΔXLogP3 = −0.5 vs. cyclohexyl) [2]. Procurement of this specific compound rather than a generic 4-aminopyrazole ensures that the cyclopentyl SAR vector is systematically explored.

Application
Selection Property
Validation Focus
CCR5 antagonist lead optimization
Intermediate lipophilicity N4-cyclopentyl fragment
Permeability and receptor binding pose SAR review
FXR modulator fragment library
Cyclopentyl-specific patent space alignment
Nuclear receptor selectivity and lipophilicity screening
Matched-pair logP/TPSA calibration
Computed logP/TPSA intermediate reference point
QSPR model refinement with experimental validation
Parallel synthesis core intermediate
Conformationally constrained cyclopentylamine handle
SAR vector exploration and library enumeration
Quote Request

Request a Quote for N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.